![molecular formula C13H11NO5 B1488353 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate CAS No. 668972-83-6](/img/structure/B1488353.png)
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular formula of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is C13H11NO5. Its molecular weight is 261.23 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles involved a Pd - catalyzed C-N cross - coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, ethyl 2- (benzo [d] [1,3]dioxol-5-yl)oxazole-4-carboxylate, have been predicted. Its boiling point is 397.8±52.0 °C, density is 1.330±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr), and acidity coefficient (pKa) is -1.63±0.10 .科学的研究の応用
Synthesis and Structural Analysis
Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been synthesized and analyzed using X-ray diffraction, IR, 1H and 13C NMR spectroscopy. This research enhances understanding of the compound's crystal and molecular structure, contributing to broader knowledge in chemical synthesis and structural analysis (Marjani, 2013).
Antimicrobial Activity
Derivatives of benzoxazole, which include ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate, have been investigated for their antimicrobial properties. This research is significant for understanding the potential biomedical applications of these compounds (Balaswamy et al., 2012).
Combinatorial Synthesis
A combinatorial synthesis method has been developed for 5-substituted oxazole-4-carboxylic acid esters, which are related to this compound. This method is applicable to various carboxylic acids, providing a versatile approach to synthesizing a range of oxazole derivatives (Tormyshev et al., 2006).
Bronchodilator Synthesis
Research into the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block for bronchodilator analogues, such as 1,3-bis(4methyloxazol-5-yl)xanthine, highlights the potential therapeutic applications of oxazole derivatives in respiratory medicine (Ray & Ghosh, 1999).
Crystallography and Electronic Structure
Studies on the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provide insights into the intermolecular interactions and structural properties of related oxazole compounds (Aydın et al., 2017).
Antitumor Activity
Research into the synthesis and antitumor activity of oxazole derivatives, such as oxazofurin, underscores the potential of these compounds in cancer treatment. Oxazofurin has shown cytotoxicity towards specific cancer cell lines, indicating its therapeutic relevance (Franchetti et al., 1990).
作用機序
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cells .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular processes. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic flux and altering the levels of specific metabolites . Additionally, its interaction with proteins involved in cell signaling pathways can modulate cellular responses, making it a compound of interest for therapeutic applications .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases, such as the S phase and G2/M phase . Furthermore, it has been demonstrated to modulate gene expression, leading to changes in the expression of genes involved in cell proliferation and survival . These cellular effects highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit enzymes involved in metabolic pathways, thereby altering metabolic flux and affecting cellular metabolism . Additionally, its binding to proteins involved in cell signaling pathways can modulate these pathways, leading to changes in cellular responses . These molecular interactions are crucial for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are important for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can induce beneficial effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . High doses of this compound can lead to toxic or adverse effects, including damage to normal cells and tissues . These dosage effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound has been shown to inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, its interaction with cofactors can modulate enzyme activity, further influencing metabolic pathways . Understanding these metabolic interactions is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, its binding to proteins can influence its localization and distribution within cells . These transport and distribution mechanisms are important for understanding the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-16-13(15)12-14-6-11(19-12)8-3-4-9-10(5-8)18-7-17-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMLTQJPRIBFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

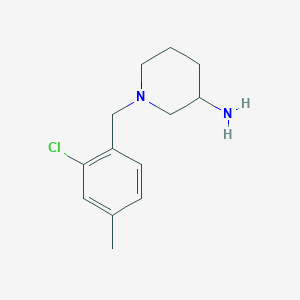
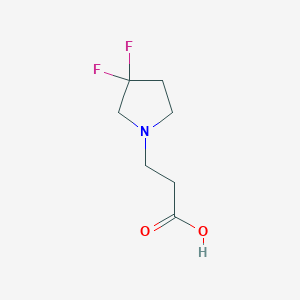


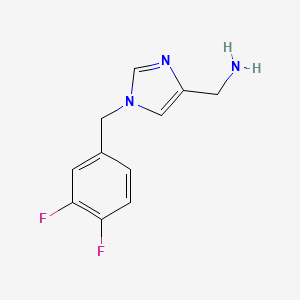
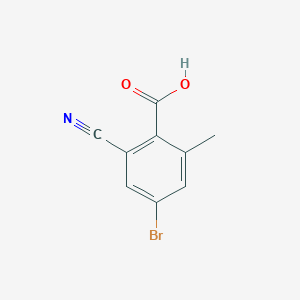
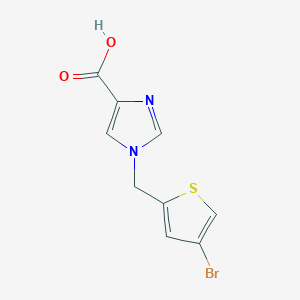
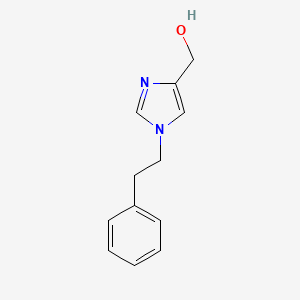
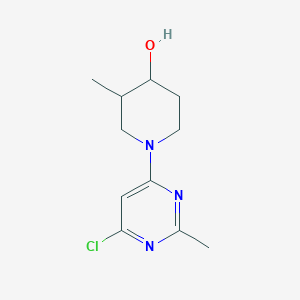
![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)

